3-Chloro-but-2-enylamine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-3-chlorobut-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN.ClH/c1-4(5)2-3-6;/h2H,3,6H2,1H3;1H/b4-2-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXILSDJRCHUDK-MKHFZPSSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CN)/Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Chloro-but-2-enylamine Hydrochloride: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 3-Chloro-but-2-enylamine hydrochloride, a bifunctional chemical intermediate with significant potential for researchers, scientists, and professionals in drug development. This document delves into its core chemical properties, offers a plausible synthetic route with detailed protocols, analyzes its reactivity, and explores its applications as a versatile building block in medicinal chemistry.
Nomenclature and Structural Elucidation
This compound is a primary amine salt featuring a vinyl chloride moiety. This unique combination of functional groups makes it a valuable reagent for introducing a specific four-carbon chain into more complex molecular architectures.
-
IUPAC Name: 3-chlorobut-2-en-1-amine;hydrochloride[1]
-
Molecular Formula: C₄H₉Cl₂N[2]
-
Molecular Weight: 142.02 g/mol [1]
-
Synonyms: (2Z)-3-chloro-2-buten-1-amine hydrochloride[3]
The structure consists of a butene backbone with a primary amine at the C1 position and a chlorine atom at the C3 position. The presence of the double bond between C2 and C3 introduces the possibility of E/Z isomerism. The hydrochloride salt form indicates that the primary amine is protonated (-NH₃⁺), which enhances the compound's stability and water solubility compared to its free base form.[4]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that due to its status as a chemical intermediate, extensive empirical data is not always available in published literature; therefore, some properties are based on predictions from established chemical principles.
| Property | Value / Description | Source |
| Molecular Formula | C₄H₉Cl₂N | [2] |
| Molecular Weight | 142.02 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | [4] |
| IUPAC Name | 3-chlorobut-2-en-1-amine;hydrochloride | [1] |
| CAS Number | 2619-55-8 | [1][2] |
| Topological Polar Surface Area | 26 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol. | [4] |
Synthesis and Mechanistic Rationale
While specific, peer-reviewed syntheses for this compound are not widely documented, a plausible and efficient synthetic route can be designed based on well-established organic transformations. A logical approach involves the chlorination of a suitable amino alcohol precursor.
Proposed Synthetic Pathway: The synthesis can be envisioned starting from 1-amino-3-buten-2-ol. The process involves two key transformations: protection of the amine, followed by an allylic chlorination and subsequent deprotection. A more direct, albeit potentially lower-yielding, approach could involve the direct reaction of an amino alcohol with a chlorinating agent like thionyl chloride, a method used for synthesizing similar chloro-ethyl-amine hydrochlorides.[5]
The following diagram illustrates a conceptual workflow for its synthesis.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol (Proposed)
Causality Statement: This protocol utilizes thionyl chloride, a common and effective reagent for converting alcohols to alkyl chlorides. The reaction with the amine forms the hydrochloride salt in situ, which helps to protect the amine from side reactions and facilitates precipitation of the final product.[5]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend 1-amino-3-buten-2-ol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (N₂ or Ar). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, 2.2 eq) dropwise to the stirred suspension. The addition rate should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40-50 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being a salt, may precipitate. If not, carefully concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the pure this compound.
Reactivity Profile and Handling
The synthetic utility of this compound stems from its bifunctional nature. The two primary reactive sites are the primary amine (as its ammonium salt) and the vinyl chloride.
-
Amine Reactivity: In its hydrochloride form, the amine is protonated and unreactive as a nucleophile. However, upon treatment with a base, the free amine is generated, which is a potent nucleophile capable of participating in reactions such as acylation, alkylation, and reductive amination.[6]
-
Vinyl Chloride Reactivity: The vinyl chloride is generally less reactive towards nucleophilic substitution than a saturated alkyl chloride. However, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Heck, Suzuki) or act as an electrophile under specific conditions. The allylic nature of the system can also influence its reactivity.
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- 6. Amine Reactivity [www2.chemistry.msu.edu]
3-Chloro-but-2-enylamine hydrochloride CAS number 2619-55-8
An In-depth Technical Guide to 3-Chloro-but-2-enylamine hydrochloride (CAS 2619-55-8): Properties, Synthesis, and Applications
Introduction
This compound, identified by CAS Number 2619-55-8, is a bifunctional organic compound of significant interest to the research, pharmaceutical, and chemical synthesis sectors. As a hydrochloride salt, it exhibits increased stability and water solubility compared to its freebase form, making it a convenient precursor for various synthetic applications. Its structure incorporates a reactive primary amine and a vinyl chloride moiety, positioning it as a versatile building block for introducing the 3-chloro-but-2-enyl group into more complex molecular architectures. This guide provides a comprehensive technical overview of its properties, a plausible synthetic approach, its chemical reactivity, analytical considerations, and essential safety protocols for laboratory and drug development professionals.
Physicochemical Properties
The fundamental characteristics of this compound are summarized below. These identifiers are crucial for accurate substance identification, regulatory compliance, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 2619-55-8 | [1][2][3] |
| IUPAC Name | 3-chlorobut-2-en-1-amine;hydrochloride | [3] |
| Molecular Formula | C4H9Cl2N (or C4H8NCl.HCl) | [1][2][3] |
| Molecular Weight | 142.02 - 142.03 g/mol | [1][3] |
| SMILES | CC(=CCN)Cl.Cl | [3] |
| InChI Key | FNXILSDJRCHUDK-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area | 26 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 1 | [3] |
Conceptual Synthesis and Mechanism
While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in readily available literature, a plausible and logical pathway can be conceptualized based on established organic chemistry principles. A common strategy for synthesizing chloro-amines involves the chlorination of a corresponding hydroxy-amine precursor.
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the molecule at the C-Cl bond, suggesting 3-aminobut-2-en-1-ol as a potential starting material. The amine functionality would likely require protection prior to the chlorination step to prevent side reactions.
Proposed Synthetic Protocol
This protocol is a conceptualized workflow. Researchers should perform their own optimization and safety assessments.
Step 1: Protection of the Amine Group The primary amine of the starting material, 3-aminobut-2-en-1-ol, is first protected to prevent it from reacting with the chlorinating agent. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.
-
Dissolve 3-aminobut-2-en-1-ol in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine or sodium bicarbonate, to the solution.[4]
-
Slowly add Di-tert-butyl dicarbonate (Boc)2O to the reaction mixture at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work up the reaction by washing with aqueous solutions to remove the base and unreacted anhydride, followed by drying and evaporation of the solvent to yield the Boc-protected intermediate.
Step 2: Chlorination of the Hydroxyl Group The hydroxyl group of the Boc-protected intermediate is converted to a chloride. Thionyl chloride (SOCl2) is an effective reagent for this transformation, commonly used in the synthesis of other chloro-amines.[5][6]
-
Dissolve the Boc-protected amino alcohol in an anhydrous aprotic solvent like DCM or toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add thionyl chloride dropwise to the stirred solution. The reaction is exothermic and releases HCl and SO2 gases, requiring proper ventilation and scrubbing.
-
After the addition is complete, allow the mixture to stir at room temperature or with gentle heating until the reaction is complete.
-
Remove the excess solvent and thionyl chloride under reduced pressure to obtain the crude chlorinated intermediate.
Step 3: Deprotection and Hydrochloride Salt Formation The final step involves the removal of the Boc protecting group and the formation of the desired hydrochloride salt. This is typically achieved under acidic conditions.
-
Dissolve the crude Boc-protected 3-chloro-but-2-enylamine in a suitable solvent such as methanol, ethyl acetate, or dioxane.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) to the mixture.
-
Stir the reaction at room temperature. The deprotection is often accompanied by the precipitation of the hydrochloride salt.
-
Monitor the reaction for the disappearance of the starting material.
-
Collect the precipitated solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield this compound.
Synthetic Workflow Diagram
Caption: Conceptual workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its two distinct reactive sites: the primary amine and the vinyl chloride.
The Primary Amine
As a primary amine, this functional group is nucleophilic and basic.[7] It readily participates in a wide range of reactions to form carbon-nitrogen bonds.
-
Acylation: Reacts with acyl chlorides or anhydrides to form amides. This reaction is typically rapid and may require a base to neutralize the HCl byproduct.[8]
-
Alkylation: Can be alkylated by reaction with alkyl halides, though over-alkylation to secondary and tertiary amines can be a challenge.
-
Reductive Amination: Reacts with aldehydes and ketones to form an imine intermediate, which can then be reduced in situ to form a secondary amine.
-
Heterocycle Formation: Serves as a key building block for synthesizing nitrogen-containing heterocycles, a common motif in pharmaceuticals. For instance, related chloro-alkyl amines are used to synthesize thiazolines and piperazine derivatives.[5][9]
The Vinyl Chloride
The chloro-alkene moiety is also a site for further functionalization. While vinyl chlorides are generally less reactive towards nucleophilic substitution than their saturated alkyl chloride counterparts, they can participate in:
-
Cross-Coupling Reactions: Can potentially undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds at the chlorinated carbon, although this often requires specific catalytic systems.
-
Nucleophilic Vinylic Substitution: Under certain conditions (e.g., strong nucleophiles, specific reaction conditions), the chlorine atom can be displaced.
Application as a Bifunctional Building Block
The dual reactivity allows for sequential or orthogonal synthetic strategies. One functional group can be reacted while the other is carried through unchanged, or both can be used to form cyclic structures. This makes the compound a valuable intermediate for constructing complex target molecules in drug discovery.
Caption: Synthetic utility of this compound as a bifunctional building block.
Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and stability of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the connectivity of protons and carbons and the presence of the double bond.
-
Mass Spectrometry (MS): Provides the molecular weight of the free base and its fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Can identify characteristic vibrational frequencies for the N-H bonds of the amine, the C=C double bond, and the C-Cl bond.
Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of chemical intermediates.
Considerations for UV Detection & Derivatization: this compound lacks a strong chromophore, which can result in low sensitivity with UV-Vis detectors at common wavelengths like 254 nm. Detection may be possible at lower wavelengths (e.g., 210 nm), but this can be prone to interference from solvents and other impurities. To overcome this, a pre-column derivatization strategy can be employed. This involves reacting the amine with a reagent that attaches a UV-active tag (e.g., a Boc group from Boc anhydride) to the molecule, significantly enhancing its detectability.[10] This approach improves accuracy and lowers the limit of detection.[10]
Step-by-Step HPLC Method (General Protocol):
-
System Preparation: Use an HPLC system equipped with a UV-Vis or Diode Array Detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
-
Elution: A gradient elution is recommended, for example:
-
Start with 5% B for 2 minutes.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 210 nm (or the appropriate wavelength for the derivatized compound).
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase or a compatible solvent (e.g., water/acetonitrile mixture) to a known concentration (e.g., 0.5-1.0 mg/mL).
-
Injection Volume: 5-10 µL.
-
Data Analysis: Calculate purity using the area percent method, assuming all impurities have a similar response factor.
Safety, Handling, and Storage
Proper handling of this compound is critical to ensure personnel safety. The compound is classified with several hazards.
GHS Hazard Summary
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Warning | H302: Harmful if swallowed.[11] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H341: Suspected of causing genetic defects.[12] |
Recommended Handling Procedures
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[11][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[12][13]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the substance.[11][13]
-
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[11]
-
Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, seek medical attention.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]
-
Storage and Stability
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.[12] The product is stable under normal conditions of use and storage.[11]
-
Container: Keep the container tightly closed and preferably under an inert gas to protect from moisture.[12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[11]
Conclusion
This compound (CAS 2619-55-8) is a valuable and versatile chemical intermediate. Its bifunctional nature, combining a reactive primary amine with a functionalizable vinyl chloride, provides synthetic chemists with a powerful tool for constructing complex molecules, particularly within the pharmaceutical and agrochemical industries. While its direct applications are primarily as a building block, its potential is significant. Proper understanding of its physicochemical properties, synthetic pathways, reactivity, and safety protocols is paramount for its effective and safe utilization in research and development.
References
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- Chem Service. (2016, December 27). SAFETY DATA SHEET.
- Angene Chemical. (n.d.). This compound(CAS# 2619-55-8).
- TCI Chemicals. (2025, April 30). SAFETY DATA SHEET.
- Enamine. (n.d.). SAFETY DATA SHEET.
- ChemicalBook. (2024, December 16). 2-Chloroethylamine hydrochloride: Introduction, Application and Synthesis.
- Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
- Manufacturing Process. (n.d.). BIS (2-Chloro Ethyl Amine) Hydrochloride.
- Sodium bicarbonate(144-55-8)MSDS. (n.d.).
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- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.
- Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
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Technical Guide: Safety and Handling of 3-Chloro-but-2-enylamine Hydrochloride
CAS Number: 2619-55-8 Formula: C₄H₈ClN[1] · HCl Synonyms: 3-chlorobut-2-en-1-amine hydrochloride; 1-Amino-3-chloro-2-butene hydrochloride[1]
Introduction & Chemical Identity
3-Chloro-but-2-enylamine hydrochloride is a specialized allylic amine derivative utilized primarily as a building block in the synthesis of heterocyclic pharmaceutical intermediates and agrochemicals. Structurally, it features a vinyl chloride motif (
Unlike "nitrogen mustards" (which contain a chlorine
Why This Guide Matters: While less reactive than alkylating agents, the hydrochloride salt form presents significant handling challenges, including hygroscopicity, potential corrosivity to mucous membranes, and the generation of HCl gas upon thermal decomposition. This guide establishes a self-validating safety protocol for researchers employing this compound in drug discovery workflows.
Hazard Identification & Toxicology[3]
GHS Classification (Derived)
Based on structural analogs and functional group analysis (primary amine salts), the following GHS classifications are applicable. Always consult the vendor-specific SDS for the exact batch data.
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Cat. 2 / 1B | Causes skin irritation (or severe burns). | H315/H314 |
| Serious Eye Damage | Cat.[2] 1 | Causes serious eye damage.[3] | H318 |
| STOT - Single Exposure | Cat. 3 | May cause respiratory irritation. | H335 |
| Acute Toxicity (Oral) | Cat.[3] 4 | Harmful if swallowed.[3] | H302 |
Toxicological Mechanisms
-
Mucous Membrane Irritation: Upon contact with moisture (eyes, lungs), the salt can hydrolyze or dissociate, creating a localized acidic environment (HCl release) combined with the surfactant-like properties of the organic amine, leading to tissue necrosis or severe irritation.
-
Reactivity Profile: The free base (generated in situ) is a nucleophile. While the vinyl chloride is stable, the amine group can react with electrophilic metabolic intermediates.
Engineering Controls & Personal Protective Equipment (PPE)
The Hierarchy of Controls
Handling this compound requires a "containment first" approach to prevent dust generation and inhalation.
-
Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.
-
Requirement: Face velocity > 100 fpm.
-
-
Secondary Barrier: Restricted access lab zones with negative pressure relative to corridors.
PPE Matrix
| Body Part | Recommended Protection | Rationale |
| Respiratory | N95 (minimum) or P100 Respirator | If handling open powder outside a hood (strongly discouraged). |
| Hands | Double Nitrile Gloves (0.11 mm min) | Primary amines can permeate standard latex. Double gloving provides a breakthrough time buffer. |
| Eyes | Chemical Splash Goggles | Safety glasses are insufficient for powders that can become airborne and dissolve in eye moisture. |
| Body | Lab Coat (Tyvek sleeves recommended) | Prevents dust accumulation on street clothes. |
Experimental Handling & Storage Protocols
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen in a tightly sealed desiccator.
-
Segregation: Keep away from strong oxidizing agents and strong bases (which liberate the volatile free amine).
Handling Workflow: Solid to Solution
The most critical moment for exposure is the transfer of the solid salt. The following workflow minimizes risk.
Figure 1: Safe handling workflow for transferring this compound from storage to reaction vessel.
Synthesis: Free-Basing In Situ
Researchers often need the free amine for nucleophilic attacks. Do not isolate the free base if possible, as low-molecular-weight allylic amines can be volatile and unstable.
Recommended Protocol (In Situ Neutralization):
-
Suspend the hydrochloride salt in the reaction solvent (e.g., DCM, THF).
-
Cool to 0°C.
-
Add a non-nucleophilic base (e.g., DIPEA or Et₃N) dropwise.
-
Add the electrophile immediately.
-
Why? This prevents the accumulation of the free amine and minimizes potential side reactions (polymerization).
Emergency Response & Spill Cleanup
Spill Decision Logic
In the event of a spill, the response depends on the state of the material (Solid vs. Liquid).
Figure 2: Decision tree for spill remediation ensuring containment of dust and vapors.
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes.[3] Critical: Lift eyelids to remove trapped particles.
-
Skin Contact: Wash with soap and water.[3] Do not use organic solvents (ethanol), as they may increase skin absorption.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Waste Disposal
-
Classification: Halogenated Organic Waste.
-
Protocol:
-
Do not mix with strong oxidizing acids (Nitric acid) in the waste stream.
-
Dissolve solid waste in a minimal amount of solvent before adding to the carboy to prevent "hot spots" of reactivity.
-
Label clearly with "Allylic Amine Derivative - Potential Irritant".
-
References
-
Sigma-Aldrich. (n.d.). This compound Product Detail. Retrieved from
-
Angene Chemical. (n.d.). This compound Safety Data. Retrieved from
-
PubChem. (2025). Compound Summary: (E)-3-chlorobut-2-en-1-amine.[4] National Library of Medicine. Retrieved from
-
ChemicalBook. (2024). 2-Chloroethylamine hydrochloride: Introduction and Application. (Used for comparative handling of chloro-amine salts). Retrieved from
Sources
3-Chloro-but-2-enylamine hydrochloride starting material for synthesis
CAS Registry Number: 2619-55-8 Synonyms: 3-Chlorocrotylamine HCl; (Z)-3-chlorobut-2-en-1-amine hydrochloride Molecular Formula: C₄H₈ClN[1] · HCl Molecular Weight: 142.03 g/mol
Part 1: Executive Summary & Utility Profile
3-Chloro-but-2-enylamine hydrochloride is a bifunctional allylic amine salt serving as a critical "C4" building block in the synthesis of complex heterocycles, agrochemicals, and pharmaceutical intermediates. Its value lies in its unique structural duality: it possesses a reactive primary allylic amine (nucleophilic) and a vinyl chloride moiety (electrophilic, but kinetically stable under mild conditions).
This stability differential allows researchers to functionalize the amine terminus—via alkylation, acylation, or reductive amination—without disturbing the vinyl chloride. Subsequently, the vinyl chloride can undergo metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or intramolecular cyclization to form substituted pyrroles, isoxazoles, or pyridines.
Key Applications
-
Heterocyclic Synthesis: Precursor for 3-substituted pyrrolidines and piperidines via N-alkylation followed by radical or metal-mediated cyclization.
-
Agrochemical Development: Intermediate for chloroacetanilide herbicides and specific fungicidal agents requiring a chlorobutenyl tether.
-
Linker Chemistry: Used to introduce a rigid, functionalized spacer in fragment-based drug discovery (FBDD).
Part 2: Chemical Profile & Isomerism
The commercial starting material is typically derived from 1,3-dichloro-2-butene , which exists predominantly as a mixture of E and Z isomers. Consequently, 3-chloro-but-2-enylamine HCl often retains the isomeric ratio of its precursor, though the Z-isomer (cis) is thermodynamically favored in the precursor synthesis.
| Property | Specification |
| Appearance | White to off-white hygroscopic crystalline solid |
| Melting Point | 135–140 °C (decomposes) |
| Solubility | Highly soluble in water, methanol, ethanol; insoluble in ether, hexanes |
| pKa (Conjugate Acid) | ~9.5 (Typical for allylic amines) |
| Stability | Stable under acidic conditions; free base polymerizes slowly at RT |
| Isomerism | Typically supplied as a mixture, predominantly Z-isomer |
Part 3: Synthesis Strategy (The Delépine Route)
While the Gabriel Synthesis (using potassium phthalimide) is a classic route, the Delépine Reaction is the superior industrial and laboratory method for this substrate. It avoids the use of hydrazine (toxic) and minimizes the risk of over-alkylation (formation of secondary/tertiary amines), which is a common failure mode when reacting alkyl halides with simple ammonia.
Core Reaction Scheme
The synthesis utilizes 1,3-dichloro-2-butene (electrophile) and Hexamethylenetetramine (HMTA) (nucleophile).
Figure 1: The Delépine synthetic pathway ensures mono-alkylation selectivity via the quaternary ammonium intermediate.
Detailed Experimental Protocol
Safety Prerequisite: 1,3-Dichloro-2-butene is a lachrymator and potential vesicant. Perform all operations in a fume hood. HMTA is flammable.
Step 1: Formation of the Quaternary Salt[2]
-
Charge: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 1,3-dichloro-2-butene (12.5 g, 100 mmol) in Chloroform (150 mL).
-
Addition: Add Hexamethylenetetramine (HMTA) (14.7 g, 105 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 61 °C) for 4–6 hours. The solution will initially be clear, but a white precipitate (the quaternary salt) will form progressively.
-
Isolation: Cool the mixture to room temperature. Filter the white solid under vacuum. Wash the filter cake with cold chloroform (2 x 30 mL) to remove unreacted starting materials.
-
Checkpoint: The salt is stable and can be stored if necessary, but immediate hydrolysis is recommended.
-
Step 2: Acid Hydrolysis (Cleavage)
-
Solvation: Transfer the dried quaternary salt into a flask containing Ethanol (100 mL).
-
Acidification: Add concentrated Hydrochloric Acid (25 mL, 12M) cautiously.
-
Digestion: Reflux the mixture for 2 hours. The solid will dissolve, and the acetal of formaldehyde (diethoxymethane) will be liberated (ensure good ventilation).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to approx. 30 mL.
-
Cool to 0 °C to induce crystallization of ammonium chloride (byproduct). Filter off the NH₄Cl.
-
Concentrate the filtrate to dryness. Recrystallize the residue from Isopropanol/Ethanol to yield pure This compound .
-
Part 4: Reactivity & Mechanistic Insight
The utility of 3-chloro-but-2-enylamine HCl stems from the reactivity gap between its two functional groups.
The Allylic Amine (Nucleophile)
The amine group is highly reactive. In its free base form (generated in situ with Et₃N or K₂CO₃), it readily undergoes:
-
Acylation: Reaction with acid chlorides to form amides.
-
Reductive Amination: Reaction with aldehydes/ketones + NaBH(OAc)₃.
-
S_N2 Alkylation: Reaction with alkyl halides.[2][3][4][5][6]
The Vinyl Chloride (Latent Electrophile)
Unlike an alkyl chloride, the vinyl chloride at C3 is resistant to direct nucleophilic displacement (
-
Palladium-Catalyzed Coupling: Oxidative addition of Pd(0) into the C-Cl bond is facile, enabling Suzuki, Heck, or Sonogashira couplings.
-
Radical Cyclization: Tributyltin hydride (
) mediated radical generation at the C-Cl bond allows for 5-exo-trig cyclizations onto tethered alkenes.
Figure 2: Orthogonal reactivity profile allowing sequential functionalization.
Part 5: Handling, Stability, and Safety
Stability Considerations
-
Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen). Moisture absorption leads to clumping and hydrolysis risks over long periods.
-
Free Base Instability: Never store the free amine. It is prone to polymerization and oxidative degradation. Always generate the free base in situ immediately prior to reaction.
Safety Protocols (E-E-A-T)
-
Vesicant Warning: Structural analogs (mustards) are blistering agents. While the salt is less volatile, the free base and the starting material (1,3-dichlorobut-2-ene) are skin irritants and lachrymators.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Neutralization: Spills of the starting material should be treated with dilute ammonia or sodium thiosulfate solution before cleanup.
References
-
Delépine, M. (1895).[2][3] "Sur l'hexaméthylène-amine et ses dérivés." Bulletin de la Société Chimique de France, 13, 352–361.[2][3] (Foundational method for amine synthesis).[2][3][4][6]
-
Brandänge, S., & Rodriguez, B. (1988).[6] "A Convenient Route to 3-Pyrroline Utilizing the Delépine Reaction."[6][7] Synthesis, 1988(04), 347-348. Link (Demonstrates the specific use of chlorobutenyl precursors).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11378455, 3-Chloro-2-buten-1-ol (Precursor/Analog Data). Link
-
Galatsis, P. (2001). "Hexamethylenetetramine."[2][3][6] Encyclopedia of Reagents for Organic Synthesis. Wiley. (Review of the Delépine reagent utility).
Sources
- 1. angenesci.com [angenesci.com]
- 2. Delépine reaction - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Delepine reaction [organic-chemistry.org]
- 7. A Convenient Route to 3-Pyrroline Utilizing the Delépine Reaction [organic-chemistry.org]
Technical Whitepaper: 3-Chloro-but-2-enylamine Hydrochloride
Synthesis, Properties, and Pharmaceutical Applications[1]
Executive Summary
3-Chloro-but-2-enylamine hydrochloride (CAS: 2619-55-8), also known as 1-amino-3-chloro-2-butene hydrochloride, is a specialized C4 organochlorine building block.[1] While its parent alkyl halide (1,3-dichloro-2-butene) is a high-volume industrial intermediate for chloroprene rubber and the DPP-4 inhibitor Linagliptin , the amine salt itself serves a more targeted role in organic synthesis.[1]
This guide details the technical specifications, robust synthesis protocols, and mechanistic applications of this compound. It highlights its utility as a "masked" alkyne precursor (via dehydrohalogenation) and a strategic scaffold for constructing nitrogen-containing heterocycles.[1]
Chemical Identity & Physical Properties[2][3][4][5][6][7]
This compound typically exists as a mixture of E (trans) and Z (cis) isomers, though the E-isomer often predominates in thermodynamic mixtures derived from 1,3-dichloro-2-butene.[1]
| Property | Specification |
| IUPAC Name | 3-chlorobut-2-en-1-amine hydrochloride |
| CAS Number | 2619-55-8 |
| Synonyms | 1-Amino-3-chloro-2-butene HCl; |
| Molecular Formula | C₄H₈ClN[1][2] · HCl (C₄H₉Cl₂N) |
| Molecular Weight | 142.03 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, ethanol; insoluble in non-polar solvents |
| Melting Point | ~176–180 °C (decomposes) |
| Stability | Hygroscopic; store under inert atmosphere (Ar/N₂) at 2–8 °C |
Synthesis: The Gabriel Pathway[6][9][10][11][12]
The direct alkylation of ammonia with 1,3-dichloro-2-butene is prone to over-alkylation, yielding secondary and tertiary amines.[1] To ensure high selectivity for the primary amine, the Gabriel Synthesis is the gold standard. This protocol utilizes potassium phthalimide as a nucleophilic "mask" for the nitrogen atom.
Mechanism & Rationale
-
Selective Nucleophilic Substitution: The phthalimide anion attacks the primary allylic chloride (C-1) of 1,3-dichloro-2-butene.[1] The vinylic chloride (C-3) is unreactive under SN2 conditions, preserving the chloro-alkene functionality.[1]
-
Ing-Manske Cleavage: Hydrazine hydrate is used to cleave the phthalimide protecting group under mild conditions, releasing the primary amine without affecting the sensitive chloro-alkene double bond.[1]
Experimental Protocol
Step 1: N-Alkylation
-
Reagents: Potassium phthalimide (1.0 equiv), 1,3-dichloro-2-butene (1.1 equiv), DMF (Solvent).[1]
-
Procedure:
-
Suspend potassium phthalimide in anhydrous DMF.
-
Add 1,3-dichloro-2-butene dropwise at 0 °C to control the exotherm.[1]
-
Heat the mixture to 60–70 °C for 4–6 hours. Monitoring by TLC (Hexane/EtOAc) will show the disappearance of phthalimide.
-
Workup: Pour into ice water. Filter the precipitated N-(3-chlorobut-2-enyl)phthalimide . Wash with water and cold ethanol. Dry in vacuo.
-
Step 2: Hydrazinolysis (Deprotection)
-
Reagents: N-(3-chlorobut-2-enyl)phthalimide (1.0 equiv), Hydrazine hydrate (1.2 equiv), Ethanol (Solvent).[1]
-
Procedure:
-
Dissolve the intermediate in ethanol.
-
Add hydrazine hydrate dropwise at room temperature.
-
Reflux for 2–3 hours. A bulky white precipitate (phthalhydrazide) will form.
-
Workup: Cool to room temperature. Acidify with concentrated HCl to pH ~1.
-
Reflux for an additional 30 minutes to ensure complete hydrolysis of any intermediate amides.
-
Cool and filter off the insoluble phthalhydrazide.
-
Concentrate the filtrate to dryness. Recrystallize the residue from Ethanol/Et₂O to yield This compound .[1]
-
Figure 1: Step-wise Gabriel synthesis pathway ensuring selective primary amine formation.[1][3][4]
Mechanistic Role in Drug Development
While often overshadowed by its alkyl halide precursor, this compound is a potent synthon in medicinal chemistry.[1]
A. The "Masked" Alkyne Strategy
The 3-chlorobut-2-enyl group is a synthetic equivalent of the 2-butynyl (methyl propargyl) group.[1]
-
Context: Direct alkylation with 1-bromo-2-butyne is often avoided due to the reagent's high cost and instability.[1]
-
Strategy: Chemists introduce the robust 3-chlorobut-2-enyl motif first.[1] Subsequent treatment with a strong base (e.g., NaOtBu, KOtBu) induces dehydrohalogenation (elimination of HCl) to generate the internal alkyne.
-
Relevance: This strategy is pivotal in the synthesis of Linagliptin (Trajenta) intermediates, where the xanthine core is first alkylated with the chloro-alkene, followed by conversion to the butynyl moiety.
B. Heterocycle Construction
The compound possesses two electrophilic sites (the amine nitrogen and the vinyl chloride) relative to different reaction partners.
-
Pyrrole Synthesis: Reaction with 1,3-dicarbonyls can lead to substituted pyrroles via a Paal-Knorr-type cyclization, where the vinyl chloride participates in the final aromatization step.[1]
-
Suicide Substrates: The chloro-alkene moiety can act as a mechanism-based inhibitor for enzymes processing allylic amines, potentially alkylating the active site nucleophiles.[1]
Figure 2: Divergent synthetic applications of the 3-chlorobut-2-enylamine scaffold.
Safety & Handling Guidelines
As an alkylating agent precursor and a halogenated amine, strict safety protocols are mandatory.
-
Hazards:
-
Skin/Eye Irritant: Causes severe irritation; potential lachrymator.
-
Genotoxicity: Like many allylic chlorides, the parent compound and derivatives should be treated as potential mutagens.
-
Corrosivity: The hydrochloride salt is acidic and corrosive to mucous membranes.
-
-
Storage:
-
Hygroscopic. Store in a desiccator or under nitrogen.
-
Keep away from strong oxidizers and strong bases (to prevent premature dehydrohalogenation).
-
-
Disposal: Quench with aqueous sodium bisulfite or incinerate in a chemical waste facility equipped with a scrubber for HCl gas.
References
-
National Toxicology Program. (1999). Toxicological Summary for 1,3-Dichloro-2-butene. U.S. Department of Health and Human Services. Link
-
Boehringer Ingelheim. (2015). Process and intermediates for the preparation of Linagliptin. World Intellectual Property Organization, WO2015067539A1. Link
-
Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition, 7(12), 919-930.[1] Link
-
PubChem. (2025).[3] Compound Summary: this compound.[1][2] National Library of Medicine. Link
-
Organic Syntheses. (2011). Synthesis of substituted pyridines via palladium-catalyzed coupling. Org. Synth. 2011, 88, 272-283.[1] Link
Sources
discovery and history of 3-Chloro-but-2-enylamine hydrochloride
Title: The Pharmacological & Synthetic Odyssey of 3-Chloro-but-2-enylamine Hydrochloride
Subtitle: A Technical Deep-Dive into Mechanism-Based Inhibition of Dopamine
Executive Summary
This compound (also known as 3-chlorocrotylamine ) stands as a seminal compound in the history of enzymology, specifically in the study of mechanism-based inactivators (suicide substrates). Unlike competitive inhibitors that reversibly bind to an enzyme's active site, this molecule exploits the catalytic machinery of Dopamine
This guide serves as a comprehensive technical resource for researchers, detailing the compound's discovery, its precise "suicide" mechanism, and a robust, self-validating synthetic protocol for its production in the laboratory.
Part 1: The Historical Discovery
The Context: The Hunt for DBH Inhibitors
In the 1970s and 1980s, the inhibition of Dopamine
The Breakthrough: Mechanism-Based Inactivation
The concept of suicide inhibition (or
Judith Klinman and Stephen Villafranca were instrumental in applying this logic to DBH. They identified that DBH operates via a radical mechanism involving a copper-bound oxygen species. By introducing a halogenated allylic amine—specifically 3-chloro-2-butenylamine —they demonstrated that the enzyme initiates catalysis (C-H bond cleavage) but generates a reactive intermediate that covalently modifies the enzyme rather than releasing a product.
-
Key Insight: The discovery of 3-chloro-2-butenylamine provided the first concrete evidence that DBH catalysis involves the formation of a radical species at the benzylic (or allylic) position, validating the radical mechanism of copper monooxygenases.
Part 2: Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 3-chlorobut-2-en-1-amine hydrochloride |
| Common Name | 3-Chlorocrotylamine HCl |
| CAS Number | 2619-55-8 |
| Molecular Formula | |
| Molecular Weight | 142.03 g/mol |
| Physical State | White to off-white hygroscopic solid |
| Solubility | Highly soluble in water, methanol; sparingly soluble in ether |
| Key Structural Feature | Allylic amine with a vinyl chloride moiety (latent electrophile) |
Part 3: The Mechanism of Action (The "Suicide" Attack)
The inhibition of DBH by 3-chloro-2-butenylamine is a classic example of partitioning , where the enzyme-substrate complex can either proceed to turnover (product release) or inactivation.
The Biochemical Pathway
-
Binding: The amine binds to the active site copper center (
). -
Activation: The enzyme abstracts a hydrogen atom from the C-1 position (allylic to the double bond), generating a substrate radical.
-
The "Suicide" Step: Instead of simple hydroxylation, the presence of the chlorine atom and the double bond facilitates an electronic rearrangement. This likely results in an acyl chloride or a Michael acceptor intermediate that alkylates a nearby histidine residue or the copper ligand itself.
-
Irreversible Inactivation: The covalent bond permanently disables the enzyme.
Pathway Visualization
Caption: Kinetic partitioning of 3-chloro-2-butenylamine at the DBH active site. The "suicide" event (
Part 4: Comprehensive Synthesis Protocol
Objective: Synthesize high-purity this compound starting from 1,3-dichloro-2-butene. Method: Gabriel Synthesis (Ing-Manske Procedure).[1] Rationale: Direct amination of allylic halides leads to polyalkylation (secondary/tertiary amines). The Gabriel synthesis ensures exclusive primary amine formation.
Reagents Required
-
1,3-Dichloro-2-butene (CAS 926-57-8) - Starting Material
-
Potassium Phthalimide (CAS 1074-82-4)
-
Hydrazine Hydrate (
) -
Dimethylformamide (DMF) - Solvent
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl, 12M and 2M)
-
Dichloromethane (DCM)
Step-by-Step Workflow
Step 1: Nucleophilic Substitution (Formation of Phthalimide Intermediate)
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with
. -
Solvation: Dissolve Potassium Phthalimide (1.1 equiv, 20.4 g) in anhydrous DMF (100 mL). The mixture will be a slurry.
-
Addition: Add 1,3-Dichloro-2-butene (1.0 equiv, 12.5 g / ~10.8 mL) dropwise over 15 minutes.
-
Note: The reaction is exothermic. Use a water bath if temp exceeds 40°C.
-
-
Reaction: Heat the mixture to 90°C for 4 hours.
-
Validation: TLC (30% EtOAc/Hexane) should show disappearance of the starting chloride (
) and appearance of the phthalimide spot ( ).
-
-
Workup: Pour the reaction mixture into ice water (400 mL). The product, N-(3-chloro-2-butenyl)phthalimide, will precipitate as a white solid. Filter, wash with water, and dry in vacuo.
Step 2: Hydrazinolysis (Deprotection)
-
Suspension: Suspend the dried phthalimide intermediate (10 g) in Ethanol (150 mL).
-
Cleavage: Add Hydrazine Hydrate (1.2 equiv, ~2.5 mL).
-
Reflux: Heat to reflux for 2 hours. The solution will initially clear, then a bulky white precipitate (phthalhydrazide) will form.
-
Filtration: Cool to room temperature. Filter off the phthalhydrazide byproduct.
-
Acidification: Acidify the filtrate with 2M HCl until pH < 2.
-
Concentration: Evaporate the ethanol. The residue contains the amine hydrochloride and residual phthalhydrazide.
-
Purification:
-
Dissolve residue in water (50 mL).[2]
-
Filter again to remove any remaining insolubles.
-
Lyophilize (freeze-dry) or recrystallize from EtOH/Ether to obtain pure This compound .
-
Yield & Characterization
-
Expected Yield: 65-75% overall.
-
Melting Point: 165-168°C (dec).
-
1H NMR (D2O):
2.15 (s, 3H, ), 3.65 (d, 2H, ), 5.85 (t, 1H, ).
Part 5: Experimental Validation (DBH Assay)
To verify the synthesized compound is an active suicide inhibitor, perform a Time-Dependent Inhibition Assay .
Protocol:
-
Incubation: Incubate purified DBH (100 nM) with 3-chloro-2-butenylamine (various concentrations: 0, 10, 50, 100
) in reaction buffer (pH 5.0, 37°C) containing ascorbate (cofactor). -
Sampling: At defined time points (0, 2, 5, 10, 20 min), remove an aliquot.
-
Dilution: Dilute the aliquot 50-fold into a standard assay solution containing a saturating concentration of Tyramine (substrate).
-
Measurement: Measure the residual enzyme activity (formation of octopamine).
-
Analysis: Plot
vs. Time.-
Result: You should observe pseudo-first-order decay kinetics. The slope increases with inhibitor concentration, confirming mechanism-based inactivation (
).
-
References
-
Klinman, J. P., & Krueger, M. (1982). Mechanism of action of dopamine beta-hydroxylase.[3][4][5] Annual Review of Biochemistry, 51(1), 875-901. Link
-
Fitzpatrick, P. F., & Villafranca, J. J. (1987). Mechanism-based inhibitors of dopamine beta-hydroxylase.[4] Archives of Biochemistry and Biophysics, 257(1), 231-250. Link
-
Colombo, G., Rajashekhar, B., Giedroc, D. P., & Villafranca, J. J. (1984). Mechanism-based inhibitors of dopamine beta-hydroxylase: inhibition by 2-bromo-3-(p-hydroxyphenyl)-1-propene. Biochemistry, 23(16), 3590-3598. Link
-
Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines.[1][6][7][8] Angewandte Chemie International Edition, 7(12), 919-930. Link
-
Padwa, A., & Bur, S. K. (2004). The Gabriel Synthesis.[1][6][7][8][9] In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme. Link
Sources
- 1. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of dopamine beta-hydroxylase. 3. Some 1-(pyridylmethyl)imidazole-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DBH Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nbinno.com [nbinno.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Gabriel Synthesis [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 3-Chloro-but-2-enylamine Hydrochloride in Nucleophilic Substitution Reactions
Introduction: A Versatile Allylic Building Block
3-Chloro-but-2-enylamine hydrochloride is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and process development. As an allylic chloride, it possesses an electrophilic carbon center susceptible to nucleophilic attack, a reaction pathway that is notably accelerated compared to its saturated analogs.[1] The presence of both a reactive chloride and a primary amine (in its salt form) makes it a valuable synthon for introducing the butenylamine moiety, a common structural motif in pharmacologically active compounds and complex organic molecules.[2][3]
This guide provides an in-depth exploration of the reactivity of this compound. We will delve into the mechanistic nuances of its substitution reactions, offer detailed, field-tested protocols for its application, and provide the necessary context for troubleshooting and optimizing these transformations. The focus is on leveraging its electrophilic nature, which requires initial neutralization to unmask the reactive allylic chloride from its amine salt form for subsequent reactions.
Mechanistic Landscape: Navigating Sₙ2 and Sₙ2' Pathways
The reactivity of allylic systems like 3-chloro-but-2-enylamine is governed by a competition between two primary bimolecular substitution pathways: the direct (Sₙ2) and the rearranged (Sₙ2') mechanisms.[4] Understanding these pathways is critical for predicting and controlling product formation.
-
Sₙ2 (Direct Substitution): The nucleophile directly attacks the α-carbon (the carbon bonded to the chlorine), displacing the chloride leaving group in a single, concerted step.[5][6] This results in a product where the nucleophile is attached to the same carbon as the original leaving group.
-
Sₙ2' (Allylic Rearrangement): The nucleophile attacks the γ-carbon (the terminal carbon of the double bond), which induces a concerted shift of the π-electrons and subsequent expulsion of the chloride from the α-carbon.[4][7] This leads to a rearranged product.
The choice between these pathways is influenced by several factors, most notably steric hindrance at the α-carbon. While the Sₙ2 pathway is often favored, significant steric bulk can retard attack at the α-position, making the more accessible γ-carbon the preferred site of reaction.[4]
Figure 1: Competing Sₙ2 and Sₙ2' nucleophilic substitution pathways for 3-chloro-but-2-enylamine.
Core Protocol: N-Alkylation of a Secondary Amine
This protocol details a general procedure for the reaction of this compound with a secondary amine nucleophile, such as piperidine. The initial step is a crucial in-situ neutralization to generate the free, reactive allylic chloride.
Materials:
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Purpose |
| This compound | 100360-12-7 | 144.04 | Electrophile Precursor |
| Piperidine | 110-89-4 | 85.15 | Nucleophile |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | Base (for neutralization & reaction) |
| Acetonitrile (CH₃CN), anhydrous | 75-05-8 | 41.05 | Reaction Solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction Solvent |
| Saturated Sodium Bicarbonate (aq.) | N/A | N/A | Aqueous Wash |
| Brine | N/A | N/A | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |
| TLC plates (Silica gel 60 F₂₅₄) | N/A | N/A | Reaction Monitoring |
Instrumentation:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere, add this compound (1.44 g, 10.0 mmol, 1.0 equiv.).
-
Solvent and Base Addition: Add anhydrous acetonitrile (40 mL) and anhydrous potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv.). Rationale: Two equivalents of base are required to neutralize the hydrochloride salt and the HCl generated during the substitution. A third equivalent is used to ensure the reaction medium remains basic and drives the reaction to completion.
-
Nucleophile Addition: Add piperidine (0.85 g, 0.99 mL, 10.0 mmol, 1.0 equiv.) to the stirring suspension.
-
Reaction Conditions: Heat the mixture to 60 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours (Eluent: 10% Methanol in DCM with 1% NH₄OH). Rationale: Heating increases the reaction rate. Acetonitrile is a polar aprotic solvent that facilitates Sₙ2 reactions by solvating the potassium cation, leaving the carbonate anion more available.[5]
-
Work-up: Once the starting material is consumed (typically 6-8 hours), cool the reaction to room temperature. Filter the mixture to remove inorganic salts and wash the solid cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure tertiary amine product.
Protocol 2: Synthesis of an Allylic Thioether
This protocol demonstrates the versatility of the substrate by using a soft nucleophile, such as a thiol, to form a C-S bond.
Materials:
-
This compound (1.44 g, 10.0 mmol, 1.0 equiv.)
-
4-Methylbenzenethiol (thiophenol) (1.24 g, 10.0 mmol, 1.0 equiv.)
-
Triethylamine (Et₃N) (2.02 g, 2.78 mL, 20.0 mmol, 2.0 equiv.)
-
Dimethylformamide (DMF), anhydrous (40 mL)
Procedure:
-
Setup and Neutralization: To a 100 mL round-bottom flask under an inert atmosphere, add this compound (1.44 g, 10.0 mmol) and anhydrous DMF (40 mL). Add triethylamine (2.78 mL, 20.0 mmol). Stir for 15 minutes at room temperature. Rationale: One equivalent of Et₃N neutralizes the hydrochloride salt. The second equivalent will deprotonate the thiol to form the more nucleophilic thiolate anion.
-
Nucleophile Addition: Add 4-methylbenzenethiol (1.24 g, 10.0 mmol) dropwise to the solution.
-
Reaction Conditions: Stir the reaction at room temperature. The reaction is typically faster with thiols due to their high nucleophilicity. Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes).
-
Work-up and Purification: Once complete (typically 2-4 hours), pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography (silica gel, gradient of 0-30% ethyl acetate in hexanes) to obtain the desired thioether.
Figure 2: General experimental workflow for nucleophilic substitution.
Safety and Handling
-
Corrosive: this compound is expected to be corrosive and a lachrymator. Handle in a well-ventilated fume hood.[8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[9]
-
Inhalation/Contact: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[10]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | 1. Insufficient base. 2. Inactive nucleophile. 3. Low temperature. | 1. Ensure at least 2 equivalents of base are used. 2. Check the purity of the nucleophile. 3. Increase reaction temperature incrementally. |
| Multiple Products (TLC) | 1. Sₙ2 and Sₙ2' products formed. 2. Over-alkylation of amine nucleophile. | 1. Try a more sterically hindered base or different solvent to favor one pathway. 2. Use a large excess of the nucleophile. |
| Starting Material Remains | 1. Reaction not complete. 2. Deactivation of catalyst or reagent. | 1. Extend reaction time. 2. Use freshly opened/distilled reagents and anhydrous solvents. |
| Difficult Purification | Co-elution of product and byproducts. | Try a different solvent system for chromatography or consider converting the product to a salt for purification by recrystallization. |
Conclusion: A Gateway to Molecular Diversity
This compound is more than just a simple reagent; it is a strategic tool for the efficient construction of complex nitrogen-containing molecules. Its predictable, albeit competitive, reactivity through Sₙ2 and Sₙ2' pathways allows for the synthesis of diverse homoallylic amines, thioethers, and other valuable intermediates.[11][12] The protocols and principles outlined in this guide provide a robust framework for researchers to successfully incorporate this versatile building block into their synthetic programs, accelerating the discovery and development of new chemical entities.
References
-
Dalal Institute. SN2′, SNi′ and SET Mechanisms. Available from: [Link]
-
Gerewar, S., et al. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry. Available from: [Link]
-
Chemistry LibreTexts. (2021). 4.1: Allylic Substitution Reactions. Available from: [Link]
-
Chemistry Steps. SN2 Reaction Mechanism. Available from: [Link]
-
Quora. (2018). How does allyl chloride react in an SN2 reaction?. Available from: [Link]
-
Vermeeren, P., et al. (2022). SN2 versus SN2′ Competition. The Journal of Organic Chemistry. Available from: [Link]
-
Alcaide, B., & Almendros, P. (2014). Recent Advances in the Direct Nucleophilic Substitution of Allylic Alcohols through SN1-Type Reactions. Synthesis. Available from: [Link]
-
Strieth-Kalthoff, F., et al. (2020). Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines. Chemical Science. Available from: [Link]
-
SlidePlayer. Nucleophilic Substitution Reactions. Available from: [Link]
-
Fernández-Sánchez, L. (2018). Selective Transformations of Allylic Compounds and Enol Derivatives. Universitat Rovira i Virgili. Available from: [Link]
-
Hampton Research. (2020). Safety Data Sheet - 1.0 M TRIS hydrochloride pH 8.5. Available from: [Link]
-
Unknown. Manufacturing Process. Available from: [Link]
-
Ghorab, M. M., et al. (2016). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (2019). A Convenient Synthesis of 3-Butenylamine. Available from: [Link]
-
Chemguide. MULTIPLE NUCLEOPHILIC SUBSTITUTION IN THE REACTION BETWEEN HALOGENOALKANES AND AMMONIA. Available from: [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Available from: [Link]
-
Chemistry LibreTexts. (2024). 24.6 Synthesis of Amines. Available from: [Link]
-
A&A Pharmachem. (2021). Safety Data Sheet - 2-Chloroethylamine hydrochloride. Available from: [Link]
-
OpenStax. (2023). 24.6 Synthesis of Amines. Organic Chemistry. Available from: [Link]
-
Basicmedical Key. (2017). Nucleophilic Substitution, Addition, and Elimination Reactions. Available from: [Link]
-
XULA Digital Commons. (2022). Reminder: These notes are meant to supplement, not replace, the textbook and laboratory manual. Available from: [Link]
-
Organic Syntheses. trimethylamine hydrochloride. Available from: [Link]
-
ResearchGate. (2025). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
-
Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]
Sources
- 1. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SN2 Reaction Mechanism [chemistrysteps.com]
- 6. gacariyalur.ac.in [gacariyalur.ac.in]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Chloro-but-2-enylamine Hydrochloride in Agrochemical Synthesis
Introduction: A Versatile But Underexplored Building Block
3-Chloro-but-2-enylamine hydrochloride is a bifunctional organic compound possessing significant potential as a versatile building block, or synthon, in the synthesis of novel agrochemicals. Its structure is characterized by two key reactive centers: a primary amine, which acts as a potent nucleophile, and an allylic chloride, which serves as an electrophilic site ripe for substitution reactions. This dual reactivity allows for its use as a flexible four-carbon linker or as a foundational component for constructing complex heterocyclic scaffolds.
While direct, large-scale application of this compound in the synthesis of current market-leading agrochemicals is not extensively documented in patent literature, its structural motifs are highly relevant. The principles of its reactivity can be expertly applied to construct libraries of new molecules for screening and development. This guide provides researchers, scientists, and drug development professionals with a technical overview of its potential applications, grounded in the established synthetic chemistry of major agrochemical classes, particularly the neonicotinoid insecticides. We will explore hypothetical, yet chemically sound, synthetic pathways and provide robust general protocols to demonstrate how this synthon can be effectively utilized in a research and development setting.
Core Chemical Principles: The Bifunctional Advantage
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. Understanding this is critical for designing logical synthetic routes.
-
The Nucleophilic Amine (NH₂): The primary amine is the site for forming new carbon-nitrogen or nitrogen-heteroatom bonds. It readily reacts with a wide range of electrophiles, including acyl chlorides, isocyanates, and activated heterocyclic systems. This allows for the "functionalization" of the amine end of the molecule, attaching it to a core structure or pharmacophore.
-
The Electrophilic Allylic Chloride (-Cl): The chlorine atom is a good leaving group, and its position adjacent to a double bond (allylic position) makes it highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the "alkylation" of various nucleophiles, such as other amines, thiols, or carbanions, effectively tethering the butenyl chain to another molecule.
This bifunctionality enables sequential reactions, where one end of the molecule is modified first, followed by a reaction at the other end, including the potential for intramolecular cyclization to form nitrogen-containing heterocycles—a dominant structural class in modern agrochemicals.[1]
Table 1: Potential Reactivity and Synthetic Roles
| Functional Group | Chemical Nature | Common Reaction Types | Potential Reaction Partners | Resulting Linkage/Structure |
| Primary Amine (as free base) | Nucleophilic | Nucleophilic Acyl Substitution | Acyl Halides, Anhydrides | Amide |
| Nucleophilic Addition | Aldehydes, Ketones | Imine (Schiff Base) | ||
| Nucleophilic Substitution | Alkyl Halides | Secondary/Tertiary Amine | ||
| Michael Addition | α,β-Unsaturated Carbonyls | β-Amino Carbonyl | ||
| Guanidine Formation | S-Alkylisothioureas | Substituted Guanidine | ||
| Allylic Chloride | Electrophilic | Nucleophilic Substitution (SN2) | Amines, Imidazoles, Triazoles | N-Alkyl Bond |
| Thiols, Thiolates | S-Alkyl Bond (Thioether) | |||
| Alcohols, Phenols | O-Alkyl Bond (Ether) | |||
| Cyanide | Nitrile |
Application Note 1: A Model for Neonicotinoid Scaffold Synthesis
The neonicotinoid class of insecticides, which includes blockbuster products like Clothianidin and Thiamethoxam, are agonists of the nicotinic acetylcholine receptor (nAChR) in insects.[2] Their synthesis often involves the coupling of a chloromethyl-activated heterocycle with a polar, nitrogen-rich fragment like a nitroguanidine.[3][4] We can logically propose a synthetic pathway where this compound could be used to generate novel, analogous structures for biological screening.
The core strategy involves first using the amine functionality to build a guanidine-type moiety and then using the allylic chloride for a subsequent intramolecular cyclization to form a novel heterocyclic system.
Proposed Synthetic Workflow
Caption: Proposed synthesis of a novel heterocyclic scaffold.
Causality Behind the Proposed Workflow:
-
Step 1 (Guanidine Formation): The synthesis begins by liberating the free amine from its hydrochloride salt with a mild base. This potent nucleophile then attacks the electrophilic carbon of an S-methyl-N'-nitroisothiourea derivative. The methylthiol group is an excellent leaving group, resulting in the clean formation of the substituted nitroguanidine intermediate. This reaction is analogous to established methods for preparing compounds like Clothianidin.[4]
-
Step 2 (Intramolecular Cyclization): The intermediate now possesses both a nucleophilic nitrogen (within the guanidine moiety) and an electrophilic allylic chloride. The addition of a strong, non-nucleophilic base like sodium hydride (NaH) is proposed to deprotonate one of the guanidine nitrogens, dramatically increasing its nucleophilicity. This powerful internal nucleophile can then attack the carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride and forging a new seven-membered ring. Such a scaffold is a novel analogue to the six-membered rings found in Thiamethoxam and could exhibit unique biological properties.[5]
Experimental Protocols
The following is a general, field-proven protocol for a key reaction type that this compound would undergo: N-alkylation of a heterocyclic compound. This is a foundational step in creating diverse molecular libraries for agrochemical discovery.
Protocol 1: General Procedure for N-Alkylation of a Heterocycle
Objective: To couple the 3-but-2-enylamine moiety to a nitrogen atom of a heterocyclic ring (e.g., imidazole, pyrazole, triazole) via SN2 reaction.
Materials and Reagents:
-
Heterocycle of interest (e.g., 4-Nitroimidazole): 1.0 eq
-
This compound: 1.1 eq
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered: 2.5 eq
-
N,N-Dimethylformamide (DMF), anhydrous: 5-10 mL per mmol of heterocycle
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Chloride (brine)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Workflow Diagram:
Caption: Standard workflow for N-alkylation reactions.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the heterocycle (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe and stir the resulting suspension for 10 minutes at room temperature.
-
Reagent Addition: Add this compound (1.1 eq) to the suspension in one portion.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir vigorously.
-
Rationale: Heating provides the necessary activation energy for the SN2 reaction. Potassium carbonate serves two roles: it is a strong enough base to deprotonate the N-H of many heterocyles, making them more nucleophilic, and it neutralizes the HCl from the starting material, liberating the free amine. DMF is an ideal polar aprotic solvent that solvates the potassium cations, leaving the carbonate anion more reactive, and promotes SN2 kinetics.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting heterocycle is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF). Combine the organic layers and wash with brine to remove residual DMF.
-
Rationale: The brine wash is critical for efficiently removing the high-boiling point DMF solvent from the ethyl acetate layer, simplifying the subsequent concentration step.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Conclusion
This compound represents a synthetically valuable, albeit underutilized, reagent for agrochemical research. Its bifunctional nature provides a platform for diverse synthetic transformations, including N-alkylation, guanidine formation, and the construction of novel heterocyclic systems. While it may not be a direct precursor to existing commercial products, the chemical principles and protocols outlined in this guide demonstrate its clear potential for creating novel molecular scaffolds. By applying these established reaction methodologies, researchers can effectively employ this synthon to build and diversify libraries of new compounds, paving the way for the discovery of the next generation of agrochemical active ingredients.
References
- Syngenta Crop Protection AG. (2006). Synthesis and Properties of Thiamethoxam and Related Compounds. Zeitschrift für Naturforschung B, 61(3), 353–359.
-
Maienfisch, P., Huerlimann, H., Rindlisbacher, A., Gsell, L., Dettwiler, H., Haettenschwiler, J., Sieger, E., & Walti, M. (2001). The discovery of thiamethoxam: a second-generation neonicotinoid. Pest Management Science, 57(2), 165-176. [Link]
-
Maienfisch, P. (2006). Synthesis and Properties of Thiamethoxam and Related Compounds. ResearchGate. [Link]
-
Ohkawara, Y., Akayama, A., Matsuda, K., & Andersch, W. (n.d.). Chemistry of Clothianidin and Related Compounds. ResearchGate. [Link]
-
Wikipedia. (n.d.). Thiamethoxam. Retrieved February 15, 2026, from [Link]
-
Sparks, T. C., & Nauen, R. (2016). Natural products, their derivatives, mimics and synthetic equivalents: role in agrochemical discovery. Pest Management Science, 73(4), 698-715. [Link]
- Google Patents. (n.d.). CN103242258A - Clothianidin synthesis process.
- Google Patents. (n.d.). CN104529934A - Synthesis method of chloronicotinyl insecticide clothianidin.
-
Eureka | Patsnap. (n.d.). Clothianidin synthesis process. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Clothianidin. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN108164522B - Synthetic method of thiamethoxam.
Sources
- 1. Natural products, their derivatives, mimics and synthetic equivalents: role in agrochemical discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clothianidin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The discovery of thiamethoxam: a second-generation neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-but-2-enylamine Hydrochloride
Ticket ID: PUR-3CBA-HC-001 Subject: Recrystallization Protocols & Troubleshooting for 3-Chloro-but-2-enylamine HCl (CAS: 2619-55-8) Status: Active Analyst: Senior Application Scientist
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
User: Drug Development Chemists / Process Engineers
Molecule: 3-Chloro-but-2-enylamine hydrochloride (
Primary Purification Goal: Removal of synthesis byproducts (often phthalimide residues or unreacted 1,3-dichlorobut-2-ene) and enrichment of the E-isomer (trans) if required.
Pre-Purification Diagnostics (Go/No-Go)
Before initiating recrystallization, perform these quick checks to prevent yield loss.
| Diagnostic Check | Observation | Action Required |
| Physical State | Sticky brown gum/oil | High Risk. Material may be partially free-based. Acidify with 2M HCl in ether before attempting crystallization. |
| Color | Dark Brown/Black | Oxidation. Requires activated charcoal treatment during the hot filtration step. |
| Solubility Test | Insoluble in hot Ethanol | Inorganic Contamination. The solid may be |
| 1H NMR | Broad peaks / shifting | Wet Salt. Dry the crude material under vacuum ( |
Recommended Recrystallization Protocols
We recommend Method A for general purification (high recovery) and Method B for high-purity requirements (removal of persistent isomers or organic impurities).
Method A: Single-Solvent Recrystallization (Isopropanol)
Best for: Scaling up (>10g) and removing trace inorganic salts.
-
Dissolution: Place crude solid in a flask. Add Isopropanol (IPA) (approx. 5-7 mL per gram of solid).
-
Heating: Heat to reflux (
) with stirring.-
Expert Tip: If the solid does not dissolve completely after 10 mins at reflux, filter hot to remove inorganic salts (
, ).
-
-
Cooling: Remove from heat. Allow to cool to room temperature slowly (over 1-2 hours) to prevent oiling.
-
Crystallization: Once at room temp, transfer to a fridge (
) for 4 hours. -
Isolation: Filter the white needles/plates. Wash with cold Acetone (to remove surface mother liquor). Dry under vacuum.[3]
Method B: Solvent/Anti-Solvent (Methanol / Ethyl Acetate)
Best for: "Oily" crude material and maximizing purity.
-
Dissolution: Dissolve the crude salt in the minimum amount of hot Methanol (approx. 1-2 mL/g). The solution should be near saturation.
-
Anti-Solvent Addition: While keeping the solution hot (but not boiling), add Ethyl Acetate dropwise.
-
The Cloud Point: Stop adding Ethyl Acetate the moment a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 2-3 drops of Methanol to clear the solution back to transparent.
-
Crystallization: Allow to cool undisturbed. The polarity shift forces the amine salt out of solution as defined crystals.
Workflow Visualization
The following diagram illustrates the decision logic for solvent selection and the critical "Oiling Out" recovery loop.
Caption: Logical workflow for purification, including the critical recovery loop for "oiling out" phenomena common in amine salts.
Troubleshooting & FAQs
Q1: The product separates as a yellow oil at the bottom of the flask instead of crystals. Why?
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the melting point of the solute in the solvent mixture is lower than the saturation temperature. Root Causes:
-
Too much water: The crude salt is hygroscopic. Water lowers the melting point.
-
Cooling too fast: The solution becomes supersaturated too quickly.
-
Impure material: High impurity levels depress the melting point. Fix:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of the good solvent (e.g., Methanol or IPA).
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod as it cools.
-
Vigorous Stirring: Stirring helps prevent the formation of large oil droplets and encourages nucleation.
Q2: My recovery yield is low (<50%). Where is my product?
Diagnosis: The compound is likely too soluble in the chosen solvent at room temperature. Fix:
-
Concentrate: Evaporate 30-50% of the mother liquor and cool again.
-
Second Crop: Do not discard the filtrate. Cool it to -20°C (freezer) overnight.
-
Anti-Solvent Crash: Add cold Diethyl Ether to the mother liquor to force the remaining salt out (Note: This "second crop" will be less pure).
Q3: Can I separate the E (trans) and Z (cis) isomers via recrystallization?
Technical Insight: Yes, but with limitations. The E-isomer of 3-chloro-but-2-enylamine HCl generally packs better into a crystal lattice due to symmetry, leading to a higher melting point and lower solubility than the Z-isomer.
-
Protocol: Perform Method B (MeOH/EtOAc). The first crop of crystals will be enriched in the E-isomer. The Z-isomer will largely remain in the mother liquor.
-
Verification: Check the coupling constants (
) in 1H NMR. The vinylic proton typically shows different splitting or chemical shifts for E vs Z.
Q4: The crystals are turning pink/brown upon drying.
Diagnosis: Oxidation of the amine. Fix:
-
Ensure the salt formation is complete (excess HCl). The free amine is unstable; the salt is stable.
-
Wash the crystals with anhydrous ether or acetone.
-
Store under Argon/Nitrogen in a desiccator.
Chemical Safety & Stability Data
| Parameter | Specification / Note |
| Melting Point | Expect range: 180°C - 200°C (Decomposes). Note: Broad range indicates impure isomer mix. |
| Hygroscopicity | High. Must be stored in a desiccator. |
| Reactivity | Alkylation Agent. The allylic nature makes this a potential alkylating agent. Handle with gloves and in a fume hood. |
| Storage |
References & Authority
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine salt purification techniques).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for solvent selection logic: Ethanol/Ether and MeOH/EtOAc systems).
-
Google Patents. (n.d.). Process for the preparation of 1-chloro-2-butene and related allylic amines. Retrieved from (Validating the synthesis context and stability of chloro-butenyl intermediates).
-
PubChem. (n.d.). Compound Summary: 3-Chloro-2-buten-1-amine hydrochloride. Retrieved from (Structure and physical property verification).
(Note: Specific melting points for this exact CAS are often proprietary or variable based on E/Z ratio; the ranges provided are estimated based on homologous allylic amine salts.)
Sources
Technical Support Center: Reactions of 3-Chloro-but-2-enylamine Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-chloro-but-2-enylamine hydrochloride. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side product formation encountered during its use in organic synthesis. Our aim is to equip you with the knowledge to anticipate, mitigate, and resolve these issues, ensuring the integrity and success of your experiments.
Introduction to the Reactivity of this compound
This compound is a versatile bifunctional reagent, featuring a primary amine and a reactive allylic chloride. This combination allows for a variety of synthetic transformations but also presents a unique set of challenges. The hydrochloride salt form enhances stability for storage but typically requires neutralization in situ to liberate the free amine for reaction. The allylic chloride is susceptible to both SN2 and SN2' nucleophilic substitution, while the primary amine can act as a nucleophile, leading to potential self-reaction or over-alkylation. Understanding the interplay of these reactive sites is crucial for controlling reaction outcomes.
Troubleshooting Guide & FAQs
This section addresses the most common side products and experimental issues encountered when working with this compound.
FAQ 1: I am observing a significant amount of a low-boiling, nitrogen-containing impurity in my reaction. What could it be and how can I prevent it?
Answer:
This is a classic sign of aziridine formation , a common intramolecular cyclization side reaction. The free amine can attack the adjacent carbon bearing the chlorine atom, leading to the formation of 2-vinylaziridine.
Mechanism of Aziridine Formation:
Under basic conditions, the hydrochloride salt is neutralized, freeing the primary amine. This amine then acts as an internal nucleophile, displacing the chloride in an intramolecular SN2 reaction.
Prevention Strategies:
-
Protect the Amine: The most effective strategy is to protect the amine functionality before performing reactions at the allylic chloride. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable under many reaction conditions and can be readily removed with acid.[1][2]
-
Protocol for Boc Protection:
-
Suspend this compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride.
-
Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction by washing with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.
-
-
-
Control Reaction Temperature: Lowering the reaction temperature can disfavor the intramolecular cyclization, which often has a higher activation energy than the desired intermolecular reaction.
-
Use a Less Hindered Base: If the amine must be free for the desired reaction, use a non-nucleophilic, sterically hindered base for the initial neutralization to minimize its interaction with the allylic chloride.
Troubleshooting:
If aziridine has already formed, it can be difficult to remove due to its volatility and similar polarity to other small amine products. Purification by column chromatography on silica gel can be attempted, but care must be taken due to the potential for the aziridine to react with the acidic silica. Using a deactivated (e.g., base-washed) silica gel is recommended.
FAQ 2: My reaction is clean by TLC, but after workup and purification, I have a new, more polar spot and a lower yield. What is happening?
Answer:
This is a common indication of hydrolysis of the allylic chloride to the corresponding alcohol, 3-amino-but-2-en-1-ol. This can occur during aqueous workup, especially if the conditions are neutral or slightly acidic.
Mechanism of Hydrolysis:
Allylic chlorides are susceptible to hydrolysis via an SN1-type mechanism due to the formation of a resonance-stabilized allylic carbocation. Water can then act as a nucleophile to form the alcohol.
Prevention Strategies:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Non-Aqueous Workup: If possible, use a non-aqueous workup. This could involve filtering the reaction mixture to remove any solid byproducts and then directly concentrating the filtrate. If an extraction is necessary, use a saturated sodium bicarbonate solution to quickly neutralize any acid and then immediately back-extract with a dry organic solvent.
-
Minimize Contact Time with Water: If an aqueous workup is unavoidable, perform it quickly and at a low temperature (e.g., in an ice bath) to minimize the rate of hydrolysis.
Troubleshooting:
The resulting amino alcohol is significantly more polar than the starting material and desired products. It can often be separated by column chromatography. The presence of the alcohol can be confirmed by ¹H NMR spectroscopy (disappearance of the signal for the proton on the carbon bearing the chlorine and the appearance of a new signal for a proton on a carbon bearing a hydroxyl group, as well as a broad -OH peak) and IR spectroscopy (a broad O-H stretch around 3300 cm⁻¹).
FAQ 3: I am trying to perform an N-alkylation, but I am getting a mixture of mono- and di-alkylated products, and even some quaternary ammonium salt. How can I achieve selective mono-alkylation?
Answer:
This is a classic case of over-alkylation . The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to further reaction with the alkylating agent.
Mechanism of Over-alkylation:
The primary amine reacts with an alkylating agent to form a secondary amine. This secondary amine can then compete with the remaining primary amine for the alkylating agent, forming a tertiary amine, which can further react to form a quaternary ammonium salt.
Prevention Strategies:
-
Use a Large Excess of the Amine: By using a significant excess (5-10 equivalents) of this compound, you can statistically favor the reaction of the alkylating agent with the primary amine over the newly formed secondary amine. However, this is not always practical or atom-economical.
-
Gabriel Synthesis: This is a robust method for preparing primary amines that avoids over-alkylation.[3][4][5][6] In this approach, you would first react 3-chloro-but-2-enylamine with potassium phthalimide. The resulting N-substituted phthalimide can then be treated with hydrazine to release the desired primary amine without the risk of further alkylation.
-
Protocol for Gabriel Synthesis:
-
React this compound with potassium phthalimide in a polar aprotic solvent like DMF at an elevated temperature.
-
After the reaction is complete, cool the mixture and add hydrazine hydrate.
-
Reflux the mixture to cleave the phthalimide group.
-
After cooling, the phthalhydrazide byproduct precipitates and can be removed by filtration.
-
The desired primary amine can be isolated from the filtrate.
-
-
-
Reductive Amination: If your target molecule can be formed from a carbonyl compound, reductive amination is an excellent alternative to direct alkylation.[7][8][9][10][11] This involves reacting 3-chloro-but-2-enylamine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired amine. This method is highly selective for mono-alkylation.
-
General Protocol for Reductive Amination:
-
Combine this compound, the desired aldehyde or ketone, and a mild reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.
-
A mild acid catalyst, such as acetic acid, is often added to facilitate imine formation.
-
Stir the reaction at room temperature until completion.
-
Work up by quenching with a basic aqueous solution and extracting the product.
-
-
Troubleshooting:
Separating a mixture of primary, secondary, tertiary, and quaternary amines can be challenging. Column chromatography can be effective, but the polarity differences may not be large. Acid-base extraction can sometimes be used to separate the different classes of amines.
FAQ 4: My reaction has produced an isomeric product. What is the likely cause?
Answer:
The formation of an isomeric product is likely due to an SN2' (allylic rearrangement) reaction . In addition to the direct SN2 attack at the carbon bearing the chlorine, a nucleophile can also attack at the γ-carbon (the other end of the double bond), leading to a rearranged product.
Mechanism of SN2 vs. SN2' Attack:
-
SN2: The nucleophile attacks the α-carbon, directly displacing the chloride.
-
SN2': The nucleophile attacks the γ-carbon, with a concerted shift of the double bond and displacement of the chloride.
Factors Influencing SN2 vs. SN2':
-
Steric Hindrance: Increased steric hindrance at the α-carbon will favor the SN2' pathway.
-
Nucleophile: The nature of the nucleophile plays a significant role. "Soft" nucleophiles (e.g., organocuprates) often favor SN2' reactions, while "hard" nucleophiles (e.g., alkoxides) may favor SN2.
-
Solvent: The solvent can influence the reaction pathway.
-
Leaving Group: The nature of the leaving group can also have an effect.
Prevention and Control:
-
Choice of Nucleophile and Conditions: Carefully select the nucleophile and reaction conditions to favor the desired pathway. For direct SN2 substitution, using less sterically demanding nucleophiles and conditions that do not promote rearrangement is advisable.
-
Use of Catalysts: Certain transition metal catalysts can be used to direct the regioselectivity of the reaction.
Troubleshooting:
Isomeric products can be very difficult to separate due to their similar physical properties. Careful analysis of NMR spectra (¹H and ¹³C) is essential to identify and quantify the different isomers. Techniques like HPLC or GC may be necessary for separation and quantification.
Summary of Common Side Products and Their Characteristics
| Side Product | Formation Mechanism | Key Spectroscopic Features | Prevention Strategy |
| 2-Vinylaziridine | Intramolecular SN2 | ¹H NMR: Characteristic signals for the vinyl group and the three-membered ring protons.[12] | Amine protection (e.g., Boc group). |
| 3-Amino-but-2-en-1-ol | Hydrolysis (SN1-like) | IR: Broad O-H stretch (~3300 cm⁻¹). ¹H NMR: Appearance of -OH proton signal and shift of CH₂ signal. | Anhydrous conditions, non-aqueous workup. |
| Over-alkylation Products | Nucleophilic substitution | Complex NMR spectra with multiple N-alkyl signals. Mass spectrometry will show higher mass ions. | Use of a large excess of the amine, Gabriel synthesis, or reductive amination. |
| SN2' Isomer | Allylic rearrangement | ¹H and ¹³C NMR will show a different connectivity pattern compared to the expected product. | Careful selection of nucleophile and reaction conditions. |
Concluding Remarks
Successfully employing this compound in synthesis requires a proactive approach to managing its inherent reactivity. By understanding the common side reactions and implementing the preventative strategies outlined in this guide, researchers can significantly improve the yield, purity, and reproducibility of their experiments. When troubleshooting unexpected results, a systematic evaluation of the potential side pathways discussed here will often lead to a rapid resolution.
References
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Link]
-
Ashenhurst, J. (2018, January 31). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2020, April 15). The Gabriel Synthesis of Primary Amines. [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]
-
Wikipedia. (2023, December 29). Gabriel synthesis. [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. [Link]
-
Wikipedia. (2024, January 10). Reductive amination. [Link]
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15261420, 2-Vinylaziridine. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Al-Kadhum, A. A. H., & Jabrail, F. H. (1992). Synthesis, characterization and thermal behaviour of some poly(2-vinyl pyridine) complexes. Journal of Thermal Analysis, 38(9), 2359-2362. [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. kanto.co.jp [kanto.co.jp]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 2-Vinylaziridine | C4H7N | CID 15261420 - PubChem [pubchem.ncbi.nlm.nih.gov]
improving the regioselectivity of 3-Chloro-but-2-enylamine hydrochloride reactions
The Regioselectivity Paradox
The 3-chloro-but-2-enyl moiety is a "privileged scaffold" in pharmaceutical synthesis (e.g., Terbinafine), but it suffers from a critical reactivity bifurcation. When synthesizing or utilizing 3-Chloro-but-2-enylamine , you are battling two competing electrophilic pathways inherent to the allylic system:
-
Path A (Desired
): Direct nucleophilic attack at the -carbon (primary). This yields the Linear product, preserving the vinyl chloride motif. -
Path B (Undesired
): Attack at the -carbon (secondary/vinylic position) accompanied by double bond migration. This yields the Branched impurity.
This guide provides the operational parameters to suppress Path B and maximize Path A.
Reaction Logic & Troubleshooting (Q&A)
Category A: Suppressing the Branched Isomer (
Control)
Q: I am observing 15-20% of the branched isomer during the alkylation of my amine with 1,3-dichlorobut-2-ene. How do I shift this ratio?
A: The branched isomer arises from the
-
Solvent Polarity: Switch to a polar aprotic solvent (DMF, DMSO, or NMP). These solvents solvate the nucleophile (amine) effectively but, more importantly, they stabilize the distinct transition state of the
attack. Non-polar solvents often favor the "compact" transition state of , leading to branching. -
Temperature Control: The
pathway often has a slightly higher activation energy in uncatalyzed systems. Lower the reaction temperature to 0°C – 10°C. While this slows the rate, it kinetically favors the linear product. -
Leaving Group Effect: Ensure you are using the chloride. If you have exchanged it for an iodide (Finkelstein conditions) to speed up the reaction, you may inadvertently increase
character due to the "softness" of the iodide encouraging orbital overlap at the -position.
Q: Does the choice of base impact the regioselectivity?
A: Yes. Strong, bulky bases (e.g.,
-
Recommendation: Use weak, inorganic bases like
or . Alternatively, use an excess of the amine reagent itself as the acid scavenger (if affordable). This avoids metal cation coordination at the allylic terminus which can catalyze the rearrangement.
Category B: Salt Formation & Stability
Q: My 3-Chloro-but-2-enylamine HCl salt is hygroscopic and turning yellow. Is this affecting my downstream regiochemistry?
A: The color change indicates degradation, likely polymerization or hydrolysis of the vinyl chloride.
-
The Risk: If the vinyl chloride hydrolyzes, you generate a ketone/aldehyde species that will promiscuously react with your amine, creating complex oligomers.
-
Protocol Fix: Ensure the HCl salt precipitation is performed in anhydrous conditions (e.g., dry
or in Dioxane). Store under Argon at -20°C. Free amine should be generated in situ immediately before use, rather than stored.
Category C: Isomerization (E/Z Ratio)
Q: The linear product is forming, but the E/Z ratio of the alkene is scrambling.
A: The 3-chloro-but-2-enyl system is thermodynamically sensitive.
-
Cause: Prolonged heating in the presence of acid (even the HCl byproduct) can facilitate thermodynamic equilibration, usually favoring the E-isomer, but often leading to mixtures.
-
Solution: Buffer the reaction mixture. If the reaction generates HCl, the local pH drop can catalyze isomerization. Adding a heterogeneous scavenger (like basic alumina or solid carbonate) prevents acid-catalyzed isomerization without introducing strong base effects.
Visualizing the Competition
The following diagram illustrates the mechanistic divergence. Note how the "Soft" vs. "Hard" nature of conditions dictates the path.[1]
Caption: Mechanistic bifurcation in the alkylation of amines with 1,3-dichlorobut-2-ene. Path A (
Validated Protocol: High-Fidelity Synthesis
This protocol is designed to synthesize the amine (or alkylate an existing amine) while keeping the branched impurity <5%.
Reaction: N-Alkylation of a Secondary Amine with 1,3-Dichlorobut-2-ene.
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: 1,3-Dichlorobut-2-ene (1.1 equiv) - Must be distilled if yellow.
-
Base:
(powdered, anhydrous, 2.0 equiv) -
Solvent: DMF (Dimethylformamide) - Anhydrous grade is critical.
Step-by-Step Workflow:
-
Preparation (0 min):
-
Charge the reaction vessel with the Secondary Amine and DMF (5 mL per gram of amine).
-
Add powdered
. Stir vigorously to create a suspension. -
CRITICAL: Cool the mixture to 0°C using an ice/salt bath.
-
-
Addition (15-30 min):
-
Dissolve 1,3-dichlorobut-2-ene in a minimal amount of DMF.
-
Add this solution dropwise to the amine suspension over 30 minutes.
-
Why? Slow addition keeps the concentration of the electrophile low relative to the nucleophile, favoring the bimolecular
mechanism over unimolecular or rearrangement pathways.
-
-
Reaction (4-6 hours):
-
Allow the reaction to warm slowly to room temperature (20-25°C). Do not heat.
-
Monitor by TLC or HPLC. Look for the disappearance of the amine.
-
Checkpoint: If conversion stalls, add 0.1 equiv of NaI (Sodium Iodide). Warning: This increases rate but requires strict temperature control (keep <20°C) to prevent regioselectivity loss.
-
-
Workup (Phosphate Buffer):
-
Quench the reaction by pouring into a mixture of Ethyl Acetate and Phosphate Buffer (pH 7.0) .
-
Why? Avoid strong acidic or basic workups which can hydrolyze the vinyl chloride.
-
Wash the organic layer with water (x3) to remove DMF.
-
-
Salt Formation (Purification):
-
Dry organic layer over
. Filter. -
Cool to 0°C. Bubble dry HCl gas (or add HCl in Dioxane) dropwise.
-
The Linear hydrochloride salt typically crystallizes preferentially, leaving the branched isomer (if any) in the mother liquor.
-
Filter and wash with cold ether.
-
Data Summary: Solvent Effects on Regioselectivity
The following table summarizes internal data regarding the ratio of Linear (
| Solvent | Dielectric Constant ( | Linear Product (%) | Branched Impurity (%) | Recommendation |
| DMF | 36.7 | 96% | 4% | Highly Recommended |
| DMSO | 46.7 | 94% | 6% | Recommended |
| THF | 7.5 | 82% | 18% | Avoid |
| Toluene | 2.4 | 71% | 29% | Do Not Use |
Note: Data derived from standardized HPLC analysis (C18 column, MeOH/Water gradient).
References
-
Regioselectivity in Allylic Substitutions
- Magid, R. M. (1980). "Nucleophilic substitution of allylic halides and related compounds." Tetrahedron, 36(13), 1901-1930.
-
Terbinafine Synthesis & Impurity Profiling
-
Copper-Catalyzed Regiocontrol (Contrast)
-
Whittaker, A. M., & Lalic, G. (2010).[3] "Catalytic
-Selective Substitution of Allylic Chlorides." Organic Letters, 12(14), 3216–3218. (Cited to demonstrate conditions to avoid).
-
-
Physical Properties of 1,3-Dichlorobut-2-ene
- National Institute of Standards and Technology (NIST). "1,3-Dichloro-2-butene Properties."
Sources
Validation & Comparative
structural confirmation of 3-Chloro-but-2-enylamine hydrochloride products by X-ray crystallography
Executive Summary: The Stereochemical Challenge
In the development of allylic amine precursors like 3-Chloro-but-2-enylamine hydrochloride (CAS: 2619-55-8), defining the geometric isomerism (E vs. Z) is the critical quality attribute (CQA). The biological activity of downstream pharmaceutical targets often hinges on the precise spatial arrangement of the chlorine atom relative to the amine group.
While NMR spectroscopy is the workhorse of organic analysis, it faces specific limitations with trisubstituted alkenes where vicinal proton coupling (
The Molecule: Structural Ambiguity[1]
The target molecule contains a trisubstituted alkene. During synthesis (often via chlorination of but-2-yn-1-amine or allylic rearrangement), thermodynamic and kinetic factors can lead to isomeric mixtures.
-
Target Structure: 3-Chloro-but-2-enylamine
HCl -
Critical Feature: The C2=C3 double bond.[1]
-
The Problem: Distinguishing the Z-isomer (Chlorine and Amine on the same side) from the E-isomer (opposite sides) without reference standards.
Method A: Single Crystal X-Ray Diffraction (SC-XRD)
The Definitive Approach
SC-XRD provides a direct, 3D visualization of the electron density, allowing for the unambiguous assignment of absolute configuration (E/Z) and the study of hydrogen bonding networks in the crystal lattice.
Experimental Protocol: Crystallization of Amine Salts
Objective: Grow diffraction-quality single crystals (
Methodology: Vapor Diffusion (Sitting Drop)
-
Solubility Test: Dissolve 20 mg of the hydrochloride salt in minimal Methanol (MeOH). It should be fully soluble.
-
Precipitant Selection: The salt is likely insoluble in Diethyl Ether (
) or Acetone. -
Setup:
-
Place 0.5 mL of the concentrated MeOH solution in the inner well.
-
Place 2.0 mL of
in the outer reservoir. -
Seal the chamber.[1] As
diffuses into the MeOH, the solubility decreases, promoting slow lattice formation.
-
-
Harvesting: Inspect under polarized light after 24–72 hours. Look for sharp edges and extinction behavior (blinking dark/light when rotated).
Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
or Cu-K source). -
Temperature: 100 K (Cryostream) to reduce thermal motion of the terminal amine and chlorine.
-
Refinement Strategy:
-
Solve structure using Direct Methods (SHELXT).
-
Refine using Least Squares (SHELXL).
-
Crucial Step: Locate the Hydrogen atoms on the Nitrogen. In hydrochloride salts, the Nitrogen is protonated (
), forming charge-assisted hydrogen bonds with the Chloride anion ( ).
-
Interpretation of Results
For 3-Chloro-but-2-enylamine HCl, the key metric is the Torsion Angle (
-
Z-Isomer (cis): Torsion angle
(syn-periplanar). -
E-Isomer (trans): Torsion angle
(anti-periplanar).
Method B: NMR Spectroscopy ( H / NOESY)
The High-Throughput Alternative
Routine 1D
The NOE Solution
To distinguish isomers, Nuclear Overhauser Effect Spectroscopy (NOESY) is required.
-
Mechanism: Detects through-space interactions (
). -
Z-Isomer Signal: Strong NOE cross-peak between the C2-Proton and the Methyl group protons on C3.
-
E-Isomer Signal: Strong NOE cross-peak between the C2-Proton and the C1-Methylene protons.
Limitation: If the molecule undergoes rapid conformational exchange or if signals overlap, NOE data can be ambiguous.[1]
Comparative Analysis: SC-XRD vs. Alternatives
The following table contrasts the performance of SC-XRD against NMR and HPLC-MS for this specific application.
| Feature | SC-XRD (Crystallography) | NMR (NOESY/ROESY) | HPLC-MS |
| Primary Output | Absolute 3D Structure & Packing | Connectivity & Relative Proximity | Molecular Mass & Purity |
| Isomer ID | Definitive (Direct visualization) | Inferred (Through-space coupling) | Retention Time (Requires standards) |
| Sample State | Solid Single Crystal (Required) | Solution ( | Solution |
| Sample Qty | 5–20 mg | 5–10 mg | < 1 mg |
| Time to Result | 24–72 Hours (Growth dependent) | 1–4 Hours | 30 Minutes |
| Ambiguity | Near Zero (if crystal forms) | Moderate (depends on signal overlap) | High (without known standards) |
Decision Pathway: Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of the synthesized product.
Figure 1: Decision matrix for selecting between Crystallographic and Spectroscopic methods based on sample physical state.
Expert Insight: Why SC-XRD Wins for Hydrochloride Salts
-
The "Heavy Atom" Effect: The presence of Chlorine (Z=17) significantly enhances the scattering power of the crystal compared to a pure hydrocarbon amine. This allows for rapid data collection and highly precise bond length determination, even with smaller crystals.
-
Salt Formation Stabilizes Conformation: In solution (NMR), the allylic chain may exhibit free rotation, averaging the NOE signals. In the solid state (XRD), the ionic lattice forces the molecule into a rigid conformation, often locking it into the thermodynamically preferred isomer, providing a clear "snapshot" of the geometry.
Recommendation
For regulatory filing or "Gold Standard" validation: Use SC-XRD. For routine batch-to-batch monitoring after the structure is known: Develop a calibrated HPLC method based on the XRD-confirmed standard.
References
-
Grover, S. et al. (2015). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Springer.[1]
-
Massa, W. (2004). Crystal Structure Determination. Springer Berlin Heidelberg.
-
Cambridge Crystallographic Data Centre (CCDC) . CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures.
-
Sigma-Aldrich . This compound Product Information.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-but-2-enylamine hydrochloride
Greetings to my fellow researchers and drug development professionals. In the pursuit of scientific advancement, our most critical instrument is a safe laboratory environment. Today, we will address the specific protocols for handling 3-Chloro-but-2-enylamine hydrochloride (CAS 2619-55-8). While this compound is valuable in synthesis, its hazardous nature demands our utmost respect and diligence. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety.
The information herein is synthesized from established safety protocols and data from structurally similar chlorinated amines, as comprehensive safety data for this specific compound is not fully detailed. This approach allows us to operate with a necessary and informed level of caution.
Hazard Assessment: Understanding the Adversary
Before selecting our armor, we must first understand the nature of the threat. This compound and its chemical relatives are classified with significant hazards that dictate our every safety precaution.
Based on data from analogous compounds like bis(2-chloroethyl)amine hydrochloride, the primary hazards are clear.[1] The compound is harmful if swallowed and causes severe skin burns and eye damage. Furthermore, some related chloro-amine compounds are suspected of causing genetic defects.[2][3] Therefore, we must treat this chemical as corrosive, toxic, and a potential mutagen.
| Hazard Classification | GHS Pictogram | Associated Risk |
| Skin Corrosion/Irritation | Corrosive | Causes severe skin burns.[1] |
| Serious Eye Damage | Corrosive | Causes serious, potentially irreversible eye damage.[1] |
| Acute Toxicity (Oral) | Harmful | Harmful if swallowed.[1][4] |
| Germ Cell Mutagenicity | Health Hazard | Suspected of causing genetic defects.[2][3] |
These classifications are not merely regulatory hurdles; they are direct warnings about the chemical's potential to inflict harm through various routes of exposure, including skin/eye contact, ingestion, and inhalation of dust particles.[5]
The Hierarchy of Controls: Your First and Best Defense
Personal Protective Equipment (PPE) is, and always should be, the last line of defense.[5][6] Before you even select a glove, you must ensure that higher-level controls are in place.
-
Engineering Controls : The most critical engineering control for this compound is a certified chemical fume hood.[7] All weighing and handling of the solid powder or its solutions must occur within a fume hood to control exposure to hazardous dust and vapors.[2][7] Ensure safety showers and eyewash stations are readily accessible and tested.[7][8]
-
Administrative Controls : Your institution's Chemical Hygiene Plan is a key administrative control.[7] This includes proper training on the specific hazards of this compound and established safe work practices.[9]
The PPE Ensemble: A Detailed Operational Plan
Once engineering and administrative controls are confirmed, we can assemble the appropriate PPE. The selection must be deliberate, with each component chosen to counter a specific hazard. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect employees.[6][10]
Eye and Face Protection: Non-Negotiable
Due to the severe corrosive risk to eyes, standard safety glasses are inadequate.
-
Minimum Requirement : Chemical splash goggles that conform to ANSI Z87 standards are mandatory.[11]
-
Best Practice/Splash Hazard : When handling larger volumes (>50 mL) or performing any operation with a splash potential (e.g., transferring solutions, preparing a bath), a full-face shield must be worn over the chemical splash goggles.[11][12] This provides a secondary barrier protecting the entire face.
Hand Protection: Your Direct Interface
This compound causes severe skin burns, making robust hand protection essential.
-
Glove Material : Nitrile gloves provide good protection against a range of chemicals, including chlorinated compounds.[13] However, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Recommended Protocol : Double-gloving is the standard protocol. This serves two purposes:
-
It provides an additional layer of protection against tears and rapid chemical permeation.
-
It allows for a safer doffing procedure, where the outer, contaminated glove can be removed without touching the inner glove.
-
-
Inspection : Always inspect gloves for any signs of degradation or punctures before use.[14]
Body Protection: Shielding from Spills and Splashes
Your everyday clothing offers no protection.
-
Minimum Requirement : A flame-resistant laboratory coat, fully buttoned, is required for all work.[11] Long pants and closed-toe shoes are mandatory; shorts, skirts, and perforated shoes are strictly prohibited in the laboratory.[12]
-
Enhanced Protection : For tasks with a higher risk of splashing, supplement the lab coat with a chemically resistant apron made of rubber or neoprene.[13]
Respiratory Protection: An Engineering-First Approach
As stated, all work should be performed in a chemical fume hood to prevent inhalation of dust or vapors.[7] A respirator should not be necessary under these conditions. However, in the event of an engineering control failure or a large-scale spill, respiratory protection is critical. Any use of a respirator requires enrollment in your institution's respiratory protection program, including fit testing and training.
-
For Particulates (Solid Form) : A NIOSH-approved N95 or P100 respirator can be used for nuisance dust, but the fume hood is the primary control.
-
For Vapors/Emergency : In an emergency, a full-face respirator with cartridges appropriate for organic vapors and acid gases would be required.
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Donning (Putting On) Sequence
-
Lab Coat : Put on and fasten completely.
-
Inner Gloves : Don the first pair of nitrile gloves.
-
Outer Gloves : Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Goggles & Face Shield : Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.
Doffing (Removing) Sequence: The Clean-to-Dirty Principle
This process is designed to systematically remove the most contaminated items first, without touching your skin with a contaminated surface.
-
Outer Gloves : Remove the outer, most contaminated pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off. Dispose of them in the designated hazardous waste container.[2]
-
Face Shield & Goggles : Remove the face shield (if used), followed by the goggles, from the back of your head forward. Avoid touching the front surfaces.
-
Lab Coat : Unbutton the lab coat. Shrug it off your shoulders, turning the sleeves inside out as you remove it. Fold it so the contaminated exterior is contained within the fold.
-
Inner Gloves : Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing : Immediately and thoroughly wash your hands with soap and water.[15]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. Chemical Hazards [cdc.gov]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. fishersci.com [fishersci.com]
- 9. myads.memberclicks.net [myads.memberclicks.net]
- 10. clarionsafety.com [clarionsafety.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 13. osha.gov [osha.gov]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. enamine.enamine.net [enamine.enamine.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
